Cas no 312730-52-2 ((2-Benzylphenyl)magnesium bromide)
(2-Benzylphenyl)magnesium bromide Chemical and Physical Properties
Names and Identifiers
-
- magnesium;benzylbenzene;bromide
- SCHEMBL4853236
- 312730-52-2
- (2-benzylphenyl)magnesium bromide
- (2-benzylphenyl)magnesium bromide, 0.50 M in THF
- (2-benzylphenyl)magnesium bromide, 0.50 M in 2-MeTHF
- MFCD18253644
- (2-Benzylphenyl)magnesium bromide
-
- Inchi: 1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1
- InChI Key: KREMYOOUGRTXRQ-UHFFFAOYSA-M
- SMILES: [Br-].[Mg+2].C(C1C=CC=CC=1)C1C=CC=C[C-]=1
Computed Properties
- Exact Mass: 269.98945g/mol
- Monoisotopic Mass: 269.98945g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
(2-Benzylphenyl)magnesium bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB570671-50ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF; . |
312730-52-2 | 50ml |
€1079.80 | 2024-08-02 | ||
| abcr | AB570671-100ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF; . |
312730-52-2 | 100ml |
€1688.90 | 2024-08-02 | ||
| abcr | AB570670-50ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
312730-52-2 | 50ml |
€1079.80 | 2024-08-02 | ||
| abcr | AB570670-100ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
312730-52-2 | 100ml |
€1688.90 | 2024-08-02 | ||
| abcr | AB570670-50 ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
312730-52-2 | 50 ml |
€1079.80 | 2024-04-17 | ||
| abcr | AB570670-100 ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in 2-MeTHF; . |
312730-52-2 | 100 ml |
€1688.90 | 2024-04-17 | ||
| abcr | AB570671-50 ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF; . |
312730-52-2 | 50 ml |
€1079.80 | 2024-04-17 | ||
| abcr | AB570671-100 ml |
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF; . |
312730-52-2 | 100 ml |
€1688.90 | 2024-04-17 |
(2-Benzylphenyl)magnesium bromide Suppliers
(2-Benzylphenyl)magnesium bromide Related Literature
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (2-Benzylphenyl)magnesium bromide
Introduction to (2-Benzylphenyl)magnesium bromide (CAS No. 312730-52-2)
(2-Benzylphenyl)magnesium bromide, with the CAS number 312730-52-2, is a significant organomagnesium compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile reagent in the preparation of complex molecules, particularly in cross-coupling reactions, which are pivotal in the development of novel pharmaceuticals and agrochemicals.
The structure of (2-Benzylphenyl)magnesium bromide consists of a benzyl group attached to a phenyl ring, which is further coordinated to a magnesium center through a bromine ligand. This unique arrangement makes it an excellent nucleophile in Grignard reactions, where it can participate in the formation of carbon-carbon bonds. The presence of the benzyl group enhances its reactivity, making it particularly useful in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).
In recent years, the demand for efficient and scalable synthetic methods has driven the exploration of new organometallic reagents like (2-Benzylphenyl)magnesium bromide. One of the most notable applications of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it acts as a key intermediate in the formation of biaryl structures. These structures are fundamental in medicinal chemistry due to their role in modulating biological pathways and enhancing drug efficacy.
Recent studies have highlighted the utility of (2-Benzylphenyl)magnesium bromide in the synthesis of antiviral and anticancer agents. For instance, researchers have utilized this reagent to construct complex heterocyclic frameworks that exhibit significant biological activity. The ability to introduce bulky substituents through this compound has allowed for the development of novel drug candidates with improved pharmacokinetic properties.
The synthesis of (2-Benzylphenyl)magnesium bromide typically involves the reaction of benzyl bromide with magnesium metal in an inert atmosphere. This process requires careful control of reaction conditions to ensure high yields and purity. The resulting organomagnesium species is highly reactive and must be handled under anhydrous conditions to prevent decomposition.
Advances in catalytic systems have further enhanced the utility of (2-Benzylphenyl)magnesium bromide. For example, palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl groups into various substrates with high selectivity and efficiency. These catalytic methods have reduced the need for stoichiometric amounts of this organometallic reagent, thereby lowering costs and improving sustainability.
The role of computational chemistry in optimizing reactions involving (2-Benzylphenyl)magnesium bromide cannot be overstated. Molecular modeling techniques have allowed researchers to predict reaction outcomes and identify optimal conditions for synthesis. This approach has led to significant improvements in yield and purity, as well as a deeper understanding of reaction mechanisms.
In conclusion, (2-Benzylphenyl)magnesium bromide (CAS No. 312730-52-2) is a critical reagent in modern synthetic chemistry. Its applications span across various fields, including pharmaceuticals, materials science, and agrochemicals. The ongoing research into its reactivity and synthetic potential continues to drive innovation in these areas, underscoring its importance as a building block for complex molecules.
312730-52-2 ((2-Benzylphenyl)magnesium bromide) Related Products
- 28122-27-2(Benzene,1,3-dimethyl-5-(phenylmethyl)-)
- 3277-89-2(2-Phenethylmagnesium bromide -)
- 30172-67-9(Benzene,bis(phenylmethyl)-)
- 58493-75-7(Methylium, bis(4-methylphenyl)-)
- 54063-91-1(Benzene, 1-[(4-methylphenyl)methyl]-4-(phenylmethyl)-)
- 1335-47-3(Benzene,1,1'-methylenebis[methyl-)
- 281-54-9(Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene)
- 4957-14-6(Di-p-tolylmethane)
- 21895-14-7(Benzene,1,1'-methylenebis[3-methyl-)
- 101-81-5(benzylbenzene)